N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-1-(4-nitrophenyl)piperidine-4-carboxamide
Description
N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-1-(4-nitrophenyl)piperidine-4-carboxamide is a structurally complex small molecule characterized by a piperidine-4-carboxamide core linked to a 2,3-diphenyl-1,2-oxazolidinylmethyl group and a 4-nitrophenyl substituent. The 4-nitrophenyl moiety is a common pharmacophore in medicinal chemistry, often associated with electron-withdrawing properties that enhance binding affinity to biological targets such as G protein-coupled receptors (GPCRs) or enzymes .
Properties
IUPAC Name |
N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-1-(4-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4/c33-28(22-15-17-30(18-16-22)23-11-13-25(14-12-23)32(34)35)29-20-26-19-27(21-7-3-1-4-8-21)31(36-26)24-9-5-2-6-10-24/h1-14,22,26-27H,15-20H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXIPRMXWPTRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2CC(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-1-(4-nitrophenyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an appropriate amino alcohol with a ketone or aldehyde. For instance, 2,3-diphenyl-1,2-oxazolidine can be prepared by reacting 2-amino-2-phenylethanol with benzaldehyde under acidic conditions.
Attachment of the Oxazolidine to the Piperidine Ring: The oxazolidine derivative is then reacted with a piperidine derivative, such as 1-(4-nitrophenyl)piperidine-4-carboxylic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and continuous flow chemistry techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-1-(4-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogenation catalysts can reduce the nitro group to an amine, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity, which may interact with specific biological targets.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-1-(4-nitrophenyl)piperidine-4-carboxamide exerts its effects depends on its interaction with molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological pathways. For example, the nitrophenyl group may interact with electron-rich sites in proteins, while the piperidine ring could fit into hydrophobic pockets, altering the function of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
PD168368 and PD176252 (GPCR Antagonists/Agonists)
- Structure : Both compounds share the 4-nitrophenylurea motif and piperidine/indole-based scaffolds. For example, PD168368 contains an indole-propanamide backbone with a 4-nitrophenyl carbamoyl group .
- Activity : These compounds act as mixed FPR1/FPR2 agonists, inducing calcium mobilization and reactive oxygen species (ROS) generation in human neutrophils. PD176252 exhibits an EC50 of 12 nM for FPR1 activation, outperforming PD168368 (EC50 = 35 nM) .
- Key Difference: Unlike the target compound, PD168368 and PD176252 incorporate pyridinylcyclohexylmethyl groups, which may enhance receptor selectivity but reduce metabolic stability compared to the oxazolidinone moiety in the target molecule.
1,3,4-Thiadiazole Derivatives (Antimicrobial Agents)
- Structure: Synthesized from 4-nitrophenyl-substituted pyrazoles and hydrazonoyl chlorides, these derivatives feature a 1,3,4-thiadiazole core instead of an oxazolidinone .
- Activity : Four compounds in this class showed potent antimicrobial effects against E. coli, B. mycoides, and C. albicans, with MIC values ranging from 2–8 µg/mL. The 4-nitrophenyl group was critical for activity, likely due to its electron-withdrawing nature enhancing membrane penetration .
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide
- Structure : This analog replaces the 2,3-diphenyloxazolidine with a 3-(4-methoxyphenyl)-2-methyltetrahydroisoxazole group and introduces a trifluoromethyl-dinitrophenyl substituent .
- Key Difference : The methoxyphenyl group may improve solubility but reduce receptor-binding avidity compared to the diphenyloxazolidine in the target compound.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Role of the 4-Nitrophenyl Group : This substituent is a consistent feature across active analogs, enhancing binding to hydrophobic pockets in GPCRs (e.g., FPR1/2) and microbial membranes .
- Oxazolidinone vs. Thiadiazole Scaffolds: The oxazolidinone’s rigidity may favor GPCR interactions, while the thiadiazole’s planar structure improves antimicrobial activity via intercalation or enzyme inhibition .
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